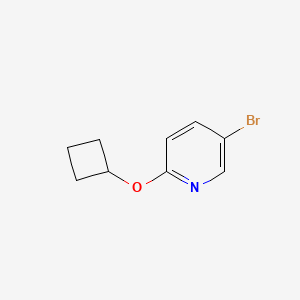

![molecular formula C15H10N2O4 B2450099 6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 189183-96-8](/img/structure/B2450099.png)

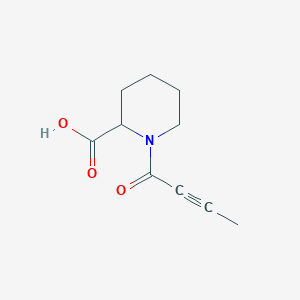

6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (6-NPBID) is a synthetic compound with a wide range of applications in scientific research. It is a nitrogen-containing heterocycle that has been used as a starting material in the synthesis of various pharmaceuticals, such as antibiotics and anti-inflammatory drugs. 6-NPBID also has potential as an anti-cancer agent due to its ability to inhibit the growth of certain cancer cells. Additionally, 6-NPBID has been used as a biochemical probe to study the function of various proteins and enzymes.

Scientific Research Applications

Antiviral Action

- Benzo[de]isoquinoline-1,3-diones, similar in structure to 6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have been studied for their antiviral properties. Specifically, they have shown inhibitory effects against herpes simplex and vaccinia viruses in chick embryo cell cultures (Garcia-Gancedo et al., 1979).

Polymerization Applications

- Derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione, which share a core structure with the compound , have been utilized as versatile photoinitiators for polymerization processes. They are effective under various light conditions including violet-blue LED, green, and red light, showcasing their potential in polymer fabrication (Xiao et al., 2015).

Antitumor Activity

- A family of compounds, including mono and bis-derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-diones, has been investigated for antitumor properties. These compounds demonstrated significant activity against various cancer cell lines, indicating their potential as novel antitumor agents (Wu et al., 2010).

Thermally Activated Delayed Fluorescent Emitters

- Benzoisoquinoline-1,3-dione derivatives have been used as electron acceptors in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters. They exhibited high quantum efficiency in red TADF devices, highlighting their potential in optoelectronic applications (Yun & Lee, 2017).

Antimicrobial Activity

- Novel compounds involving 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione, like the compound in focus, have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains. This indicates their potential in developing new antimicrobial agents (Sakram et al., 2018).

Corrosion Inhibition

- Derivatives of quinoxaline-2,3(1H,4H)-dione, structurally related to 6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have been evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating significant protective effects (Janati et al., 2019).

properties

IUPAC Name |

6-nitro-2-prop-2-enylbenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c1-2-8-16-14(18)10-5-3-4-9-12(17(20)21)7-6-11(13(9)10)15(16)19/h2-7H,1,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPMJKZAEGKHRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2450016.png)

![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2450024.png)

![N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2450025.png)

![N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide](/img/no-structure.png)

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)

![2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B2450036.png)